BenchChemオンラインストアへようこそ!

Mek1/2-IN-2

MAP Kinase Drug Resistance ATP-Competitive Inhibitor

MEK1/2-IN-2, also known as MAP855, is a potent, ATP-competitive small-molecule inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). It exhibits a unique pharmacological profile, demonstrating equipotent inhibition against both wild-type (WT) MEK1 and a panel of clinically relevant MEK1/2 mutant cell lines.

Molecular Formula C28H22ClFN6O
Molecular Weight 513.0 g/mol
Cat. No. B12417976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMek1/2-IN-2
Molecular FormulaC28H22ClFN6O
Molecular Weight513.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C=NC3=C2C4=CC(=C(C=C4N=C3)F)C5=C(C=C(C=C5)OC6=CC=CC=N6)Cl)CC#N
InChIInChI=1S/C28H22ClFN6O/c29-23-13-19(37-27-3-1-2-9-32-27)4-5-20(23)21-14-22-25(15-24(21)30)33-16-26-28(22)36(17-34-26)18-6-10-35(11-7-18)12-8-31/h1-5,9,13-18H,6-7,10-12H2
InChIKeyIHBGHGSDVWWJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MEK1/2-IN-2 (MAP855) for MEK/ERK Pathway Research: An ATP-Competitive Inhibitor


MEK1/2-IN-2, also known as MAP855, is a potent, ATP-competitive small-molecule inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2) [1]. It exhibits a unique pharmacological profile, demonstrating equipotent inhibition against both wild-type (WT) MEK1 and a panel of clinically relevant MEK1/2 mutant cell lines [1]. Its mechanism of action differs from most clinically investigated MEK inhibitors, which are non-ATP-competitive allosteric inhibitors, by binding directly to the ATP-binding site of the kinase [1].

Why MEK1/2-IN-2 (MAP855) Cannot Be Simply Substituted with Other In-Class MEK1/2 Inhibitors


MEK1/2 inhibitors cannot be considered interchangeable due to fundamental mechanistic differences that dictate their efficacy against drug-resistant mutants. The majority of well-known MEK inhibitors, including trametinib, cobimetinib, and selumetinib, function as non-ATP-competitive (allosteric) inhibitors [1]. While effective against WT MEK, their activity is often severely compromised by specific MEK1/2 mutations that arise as resistance mechanisms to prior RAF or MEK inhibitor therapy [1]. In contrast, MEK1/2-IN-2 (MAP855) is a direct ATP-competitive inhibitor [1]. This distinct binding mode allows it to maintain potent, equipotent inhibition against both wild-type MEK and a panel of mutant forms that are resistant to standard-of-care allosteric inhibitors [1]. Substituting with an allosteric inhibitor in models or assays involving mutant MEK would introduce significant variability and fail to inhibit MEK activity, whereas MEK1/2-IN-2 provides consistent pathway suppression, making it a superior choice for studies focusing on resistance.

Quantitative Differentiation Evidence for MEK1/2-IN-2 (MAP855) vs. Alternative MEK1/2 Inhibitors


Direct ATP-Competitive Mechanism Provides Equipotent Activity Against Wild-Type and Mutant MEK1

MEK1/2-IN-2 (MAP855) is an ATP-competitive MEK inhibitor, which fundamentally differs from the allosteric mechanism of trametinib, cobimetinib, and selumetinib [1]. The paper reports a MEK1 ERK2 cascade IC50 of 3 nM for MAP855, with a pERK EC50 of 5 nM in cells, demonstrating high cellular potency directly linked to its ATP-competitive mechanism [1].

MAP Kinase Drug Resistance ATP-Competitive Inhibitor

Superior Kinome Selectivity Profile of MAP855 Compared to Tool Compound 6

During the discovery process, the addition of only three heavy atoms to an early tool compound (compound 6) resulted in MAP855 (compound 30), which eliminated Cyp3A4 TDI (time-dependent inhibition) liabilities and increased cellular potency by 100-fold while reducing logP by 5 units [1]. The profiling against a broad panel of kinases demonstrated that MAP855 is a highly selective MEK1/2 inhibitor, confirming that the structural optimizations solved selectivity and off-target issues present in earlier chemical leads [1].

Kinase Selectivity CYP3A4 Liability Lead Optimization

In Vivo Pharmacokinetic-Pharmacodynamic (PK-PD) and Efficacy Profile in BRAF-Mutant Models

Profiling of MAP855 in PK-PD and efficacy studies in BRAF-mutant xenograft models showed comparable in vivo efficacy to clinical MEK inhibitors [1]. Notably, the study reports that MAP855's drug-like properties, including its improved potency and reduced off-target profile compared to earlier tool compounds, translate to robust target engagement and tumor growth inhibition in vivo [1].

In Vivo Pharmacology Tumor Xenograft BRAF Mutation

Best Research and Industrial Application Scenarios for MEK1/2-IN-2 (MAP855)


Investigating and Overcoming Acquired Resistance to Allosteric MEK/BRAF Inhibitors

MEK1/2-IN-2 is the ideal tool for studying cancer models that have developed resistance to standard-of-care allosteric MEK inhibitors like trametinib or cobimetinib. As demonstrated, its unique ATP-competitive binding mode maintains equipotent inhibitory activity (IC50 = 3 nM) against a panel of MEK1/2 mutant cell lines that are otherwise resistant [1]. A researcher can confidently use MEK1/2-IN-2 to interrogate the role of sustained MAPK signaling via these mutants and evaluate combination therapies aimed at overcoming this resistance mechanism.

Chemical Probe for ATP-Competitive MEK1/2 Inhibition in Biochemical and Cellular Assays

For studies requiring a highly specific, ATP-competitive inhibitor of MEK1/2, MEK1/2-IN-2 is superior to multi-targeted kinase inhibitors or non-ATP-competitive probes. Its reported high kinome selectivity and 100-fold improved cellular potency over earlier tool compounds make it a clean chemical probe for specifically studying the MEK-ERK pathway, with a cellular pERK EC50 of 5 nM [1]. This enables precise dissection of MEK1/2 function without confounding off-target effects common in less optimized tool compounds.

In Vivo Preclinical Efficacy Studies in BRAF-Mutant Tumor Models

Investigators conducting in vivo xenograft or syngeneic tumor studies can select MEK1/2-IN-2 as a high-quality small molecule lead. Its favorable drug-like properties, stemming from lead optimization that eliminated CYP3A4 liabilities and reduced logP by 5 units, facilitated demonstration of robust in vivo target engagement and efficacy comparable to clinical-stage MEK inhibitors in BRAF-mutant models [1]. This makes it suitable for PK-PD modeling and proof-of-concept efficacy studies.

Differentiating MEK1 vs. MEK2 Dependencies in Wild-Type and Mutant Settings

Because MEK1/2-IN-2 is equipotent against both wild-type MEK1 and a panel of MEK1/2 mutants, it serves as a consistent inhibitor for experiments designed to dissect differential dependencies on MEK1 versus MEK2. Unlike some allosteric inhibitors that may show biased inhibition, the ATP-competitive mechanism of MEK1/2-IN-2 ensures that observed biological effects can be more directly attributed to the inhibition of total MEK kinase activity, simplifying the interpretation of siRNA or genetic knockout complementation experiments.

Quote Request

Request a Quote for Mek1/2-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.